Product packaging for 3-Methoxyisoquinolin-7-ylboronic acid(Cat. No.:CAS No. 1645213-88-2)

3-Methoxyisoquinolin-7-ylboronic acid

Cat. No.: B1404048
CAS No.: 1645213-88-2
M. Wt: 203 g/mol
InChI Key: AUBLJKQWJXVCLT-UHFFFAOYSA-N
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Description

3-Methoxyisoquinolin-7-ylboronic acid is a high-purity chemical reagent built around an isoquinoline scaffold, a structure of significant interest in medicinal chemistry and materials science. This compound is primarily utilized as a key building block in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this role, it enables the efficient formation of carbon-carbon bonds, allowing researchers to construct complex biaryl and heterobiaryl structures that are prevalent in many pharmaceutical compounds and organic materials. The presence of the boronic acid functional group is essential for this chemistry, while the methoxy-substituted isoquinoline core contributes unique electronic and steric properties, influencing the compound's reactivity and the physical characteristics of the resulting products. Boronic acids, as a class, have also attracted attention in the development of sensors for carbohydrates and in exploratory research for binary cancer therapies like Boron Neutron Capture Therapy (BNCT) . As a specialized reagent, this compound serves as a versatile intermediate for synthesizing novel compounds for screening and development across various research fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BNO3 B1404048 3-Methoxyisoquinolin-7-ylboronic acid CAS No. 1645213-88-2

Properties

IUPAC Name

(3-methoxyisoquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBLJKQWJXVCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronation of Isoquinoline Derivatives

The core method involves boronation of isoquinoline derivatives . This process typically employs:

  • Boron reagents such as boronic acids or boronate esters.
  • Catalysts like palladium complexes to facilitate cross-coupling or direct boronation.
  • Reaction conditions including elevated temperatures and inert atmospheres to improve yields.

Example Procedure:

  • Heating a mixture of a suitably substituted isoquinoline derivative with boron reagents in the presence of a palladium catalyst under an inert atmosphere (nitrogen or argon).
  • Microwave irradiation can be employed to accelerate the reaction, reduce reaction times, and enhance yields.

This method is supported by the synthesis of related boronic acids, such as 3-Methoxyisoquinolin-5-ylboronic acid , which involves boronation of isoquinoline derivatives at specific positions.

Protection and Deprotection Strategies

Protection of the amino groups or other reactive sites is crucial:

  • Condensation with reactive ketal or acetal compounds to form imino or protected intermediates (as described in patent CN105189519A).
  • These protected intermediates prevent undesired reactions during boronation or metalation steps.
  • Post-boronation, deprotection under mild conditions yields the free boronic acid.

Metalation and Hydrolysis

  • Metalation involves treating the protected isoquinoline with a metallating agent such as n-butyllithium or magnesium reagents at low temperatures (around -90°C to -95°C).
  • The metallated intermediate reacts with boron reagents to form the boronic acid derivative.
  • Hydrolysis of the intermediate yields the free boronic acid.

Specific Synthetic Route (Based on Patent CN105189519A)

Step Description Conditions Reagents
a Formation of protected imine intermediate Heating in polar aprotic solvent (>100°C) Isoquinoline derivative + ketal/acetal + acid catalyst
b Metallation of the protected intermediate -90°C to -95°C Metallating agent (e.g., n-BuLi)
c Boronation Reaction with boron reagent Inert atmosphere, controlled temperature
d Hydrolysis Mild aqueous conditions To release boronic acid

Data Tables Summarizing Preparation Parameters

Parameter Description Typical Values/Conditions References
Reagents Boron source Boronic acids, boronate esters ,
Catalysts Palladium complexes Pd(PPh₃)₄, PdCl₂(dppf) ,
Solvent Polar aprotic Dimethylformamide, dimethylacetamide ,
Temperature Boronation step 100°C to 150°C ,
Reaction Time Boronation 4-24 hours ,
Protection Ketals or imines Used during boronation ,

Research Findings and Optimization

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the most common reaction for arylboronic acids, enabling the formation of carbon-carbon bonds. For isoquinoline derivatives, this reaction typically involves palladium catalysts and aryl halides or pseudohalides.

Key Examples from Analogous Compounds:

  • Example 1 : Isoquinolin-7-ylboronic acid reacted with a steroidal iodinated compound in 1,4-dioxane/water under Pd(PPh₃)₂Cl₂ catalysis at 90°C for 1 hour, yielding 80% of the coupled product .

  • Example 2 : 2-Methoxypyridin-4-ylboronic acid coupled with bromo-imidazopyridine under microwave irradiation (100°C, 2 hours) using Pd(PPh₃)₂Cl₂/Na₂CO₃, achieving 74% yield .

General Reaction Conditions:

SubstrateCatalystBaseSolventTemperatureYieldSource
Aryl halidesPd(PPh₃)₂Cl₂Na₂CO₃1,4-dioxane/H₂O90–100°C70–90%
Heteroaryl bromidesPdCl₂(dppf)-CH₂Cl₂K₃PO₄Dioxane/H₂O90°C68–74%

Mechanistic Notes :

  • The electron-donating methoxy group at the 3-position enhances the nucleophilicity of the boronic acid, favoring oxidative addition with palladium .

  • Steric hindrance from the isoquinoline scaffold may necessitate prolonged reaction times or higher temperatures .

Impact of Substituents on Reactivity

The electronic and steric properties of substituents significantly influence cross-coupling efficiency:

  • Electron-Withdrawing Groups (EWGs) : Reduce electron density at the boron center, slowing transmetallation but improving selectivity for certain substrates .

  • Electron-Donating Groups (EDGs) : The methoxy group in 3-methoxyisoquinolin-7-ylboronic acid increases electron density, accelerating oxidative addition but potentially requiring careful control of base strength .

Selectivity Trends:

  • Regioselectivity : Coupling occurs preferentially at the boron-bearing position (C7 in isoquinoline systems) .

  • Steric Effects : Bulky substituents on the boronic acid or coupling partner may reduce yields, as observed in hindered Suzuki reactions .

Stability and Handling

  • Protodeboronation Risk : Arylboronic acids with electron-rich arenes (e.g., methoxy groups) are prone to protodeboronation under acidic conditions. Stabilization requires neutral or weakly basic conditions .

  • Purification : Reverse-phase chromatography (MeCN/H₂O gradients) is effective for isolating coupled products .

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related boronic acids:

Boronic AcidCoupling PartnerCatalystYieldApplicationSource
Isoquinolin-7-ylboronic acidSteroidal iodidePd(PPh₃)₂Cl₂80%Steroid derivatives
2-Methoxypyridin-4-ylboronic acidBromo-imidazopyridinePd(PPh₃)₂Cl₂74%Kinase inhibitors
Pyridin-3-ylboronic acidBromophenyl derivativesPdCl₂(dppf)-CH₂Cl₂68%IRAK4 inhibitors

Challenges and Optimization Strategies

  • Catalyst Loading : Reducing Pd loading to 0.5–1 mol% minimizes metal contamination while maintaining efficiency .

  • Solvent Systems : Mixed solvents (e.g., dioxane/H₂O) improve solubility of polar intermediates .

  • Microwave Assistance : Accelerates reaction rates for sterically hindered substrates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Methoxyisoquinolin-7-ylboronic acid has been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasome activity, which plays a crucial role in regulating protein degradation and cell cycle progression. In particular, studies have shown that compounds with boronic acid functionality can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Modulation of RNA Splicing
Recent research has highlighted the role of small molecules in modulating RNA splicing. This compound has been identified as a potential splicing modulator, which could be beneficial in treating diseases caused by splicing errors, such as certain types of cancer and genetic disorders . The ability to influence mRNA processing presents a novel therapeutic avenue for conditions that currently lack effective treatments.

Chemical Biology

Chemical Probes
The compound serves as a valuable chemical probe in the study of biological systems. Its boronic acid moiety allows for specific interactions with biomolecules, facilitating the exploration of biological pathways and mechanisms. Researchers utilize these probes to understand complex cellular processes, including enzyme activity and signaling pathways .

Targeting Protein Interactions
this compound can also be employed to investigate protein-protein interactions. By modifying the compound's structure, scientists can design inhibitors that selectively disrupt specific interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets .

Synthetic Applications

Building Block in Organic Synthesis
This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups enable various coupling reactions, including Suzuki coupling, which is widely used to create carbon-carbon bonds essential for synthesizing pharmaceutical compounds .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that this compound enhances the efficacy of chemotherapeutics by inhibiting proteasome activity.
Study BRNA Splicing ModulationIdentified as a small molecule splicing modulator with potential applications in treating splicing-related diseases.
Study CProtein Interaction DisruptionUsed to probe specific protein interactions, providing insights into cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-Methoxyisoquinolin-7-ylboronic acid involves its ability to form reversible covalent bonds with various molecular targets. This property makes it useful in reactions like the Suzuki–Miyaura coupling, where it acts as a nucleophile, transferring its organic group to a palladium catalyst . The electrophilic nature of the boron atom also allows it to interact with nucleophilic functional groups, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-Methoxyisoquinolin-7-ylboronic acid with structurally related boronic acids, focusing on substituent effects, physical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Applications/Notes
This compound 1645213-88-2 Not explicitly provided* Not explicitly provided* Methoxy (electron-donating) at position 3; boronic acid at position 7. Used in cross-coupling reactions; discontinued commercial availability .
3-Fluoroisoquinolin-7-ylboronic acid 1236030-32-2 C₉H₇BFNO₂ 190.97 Fluorine (electron-withdrawing) at position 3; boronic acid at position 7. Potential use in fluorinated drug candidates; no explicit application data .
3-Methylisoquinolin-7-ylboronic acid 1637377-25-3 C₁₀H₁₀BNO₂ 187.01 Methyl (electron-donating) at position 3; boronic acid at position 7. Available commercially (≥95% purity); used in pharmaceutical intermediates .
3-Methoxyphenylboronic acid 10365-98-7 C₇H₉BO₃ 151.96 Methoxy (electron-donating) on phenyl ring; boronic acid at position 3. Widely used in Suzuki couplings; simpler aromatic system compared to isoquinoline .

*Molecular formula and weight inferred from structural analogs.

Key Comparative Insights:

3-Methylisoquinolin-7-ylboronic acid exhibits weaker electron-donating effects than the methoxy analogue, which may influence reaction kinetics in metal-catalyzed couplings .

Structural Impact on Reactivity: The isoquinoline scaffold provides a rigid, planar structure that may enhance binding affinity in drug discovery compared to simpler arylboronic acids like 3-Methoxyphenylboronic acid . Boronic acids on heterocycles (e.g., isoquinoline) often exhibit distinct solubility and stability profiles compared to phenylboronic acids due to increased polarity and hydrogen-bonding capacity .

In contrast, 3-Methylisoquinolin-7-ylboronic acid remains commercially available, highlighting the demand for alkyl-substituted variants .

Spectroscopic Data Trends: While direct data for the title compound are lacking, substituted isoquinoline carboxylates (e.g., ethyl 7-methoxy-1-methylisoquinoline-3-carboxylate) show characteristic NMR shifts (e.g., δ ~8.5–9.0 ppm for aromatic protons), suggesting similar trends in boronic acid derivatives .

Biological Activity

3-Methoxyisoquinolin-7-ylboronic acid (CAS No. 1645213-88-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its isoquinoline structure, which is known for various pharmacological effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyDescription
IUPAC Name This compound
Molecular Formula C11H12BNO3
Molecular Weight 223.03 g/mol
CAS Number 1645213-88-2

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules. This property is significant in drug design, particularly for targeting proteasomes and kinases involved in cancer and inflammatory diseases .

Biological Activities

  • Anticancer Properties :
    • Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is similar to that observed with bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity :
    • The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting specific signaling pathways associated with immune cell activation .

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids, including this compound:

  • Study on Anticancer Activity : A recent study published in Cancer Research demonstrated that compounds similar to this compound could induce apoptosis in breast cancer cells through proteasome inhibition.
  • Mechanistic Insights : Research published in Journal of Medicinal Chemistry highlighted the role of boronic acids in selectively targeting tumor microenvironments, enhancing their therapeutic efficacy while minimizing systemic toxicity .

Q & A

Basic: What are the recommended synthetic routes for 3-Methoxyisoquinolin-7-ylboronic acid, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like K₂CO₃. Key parameters include:

  • Catalyst loading : 0.1–0.2 eq to minimize side reactions .
  • Solvent system : Tetrahydrofuran (THF) or dioxane under inert atmospheres to prevent boronic acid oxidation.
  • Temperature : 80–100°C for 12–24 hours to ensure complete coupling.
    Yield optimization requires rigorous monitoring via TLC or LCMS to isolate intermediates. Purity (>95%) is achievable via silica gel chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity (e.g., methoxy group at position 3, boronic acid at position 7) .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calc. for C₁₀H₁₀BNO₃: 219.07) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Under argon at –20°C in amber vials to prevent boronic acid protodeboronation or oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions. Safety protocols (GHS Hazard Codes H315/H319) mandate PPE (gloves, goggles) to avoid dermal/ocular irritation .

Advanced: What strategies mitigate competing side reactions (e.g., homocoupling) during cross-coupling?

Answer:

  • Oxygen exclusion : Degas solvents and use Schlenk lines to suppress Pd-mediated homocoupling .
  • Ligand selection : Bulky ligands (e.g., SPhos) enhance steric control, favoring cross-coupling over dimerization.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of boronic acid to aryl halide to drive reaction completion .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Answer:

  • Systematic replication : Control variables (catalyst batch, solvent purity, temperature gradients) to isolate discrepancies .
  • Meta-analysis : Aggregate data from peer-reviewed studies (excluding vendor databases) to identify trends .
  • Kinetic studies : Use in situ IR or calorimetry to compare reaction rates under standardized conditions .

Advanced: What mechanistic insights guide the use of this boronic acid in enantioselective syntheses?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in Pd-catalyzed couplings .
  • Isotopic labeling : Track ¹⁰B/¹¹B isotopic shifts via NMR to elucidate boronate intermediate formation .

Basic: What safety protocols are essential when working with this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill management : Neutralize with damp sand; avoid aqueous washes to prevent exothermic reactions .

Advanced: How can computational modeling predict reactivity in novel reaction systems?

Answer:

  • Docking studies : Simulate boronic acid interactions with enzyme active sites (e.g., proteases) using Schrödinger Suite or AutoDock.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:

  • Heat dissipation : Transition from batch to flow reactors to maintain temperature control .
  • Purity retention : Optimize column chromatography gradients or switch to recrystallization for large-scale purification .

Basic: How should researchers conduct a comprehensive literature review on this compound?

Answer:

  • Database selection : Use SciFinder, Reaxys, and PubMed with keywords: This compound, Suzuki-Miyaura, isoquinoline derivatives.
  • Inclusion criteria : Prioritize studies with detailed experimental sections and spectral data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxyisoquinolin-7-ylboronic acid
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